molecular formula C14H11N3O2 B13678569 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13678569
M. Wt: 253.26 g/mol
InChI Key: SDGDKTJDVJBHFI-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions. One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This method involves a sequence of reactions such as N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are often employed to achieve high yields and operational simplicity. The use of environmentally benign solvents and catalyst-free approaches are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrophenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O2/c1-10-5-6-14-15-13(9-16(14)8-10)11-3-2-4-12(7-11)17(18)19/h2-9H,1H3

InChI Key

SDGDKTJDVJBHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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